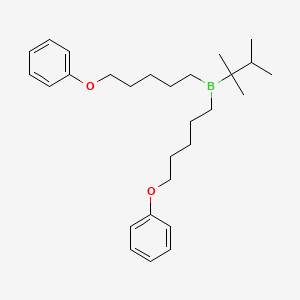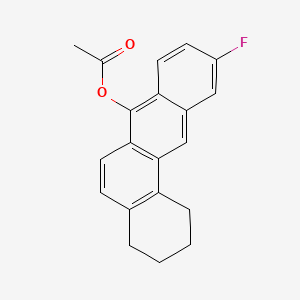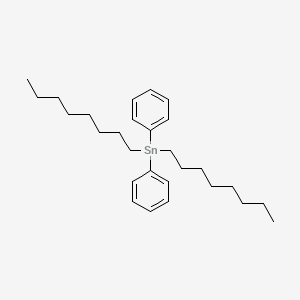
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane is a boron-containing organic compound with the molecular formula C28H43BO2 It is known for its unique structure, which includes a borane group bonded to two 5-phenoxypentyl groups and a 2,3-dimethylbutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane typically involves the reaction of 2,3-dimethylbutan-2-yl lithium with bis(5-phenoxypentyl)borane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its boron content.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, facilitating its use in drug delivery and BNCT. The phenoxy groups provide stability and solubility, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Dimethylbutan-2-YL)bis(5-phenylpentyl)borane
- (2,3-Dimethylbutan-2-YL)bis(5-methoxypentyl)borane
- (2,3-Dimethylbutan-2-YL)bis(5-ethoxypentyl)borane
Uniqueness
(2,3-Dimethylbutan-2-YL)bis(5-phenoxypentyl)borane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The phenoxy groups enhance its solubility and stability, making it more versatile compared to similar compounds with different substituents.
Eigenschaften
| 95103-43-8 | |
Molekularformel |
C28H43BO2 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
2,3-dimethylbutan-2-yl-bis(5-phenoxypentyl)borane |
InChI |
InChI=1S/C28H43BO2/c1-25(2)28(3,4)29(21-13-7-15-23-30-26-17-9-5-10-18-26)22-14-8-16-24-31-27-19-11-6-12-20-27/h5-6,9-12,17-20,25H,7-8,13-16,21-24H2,1-4H3 |
InChI-Schlüssel |
VNIODCNAINCMHC-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCCOC1=CC=CC=C1)(CCCCCOC2=CC=CC=C2)C(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)



![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)

